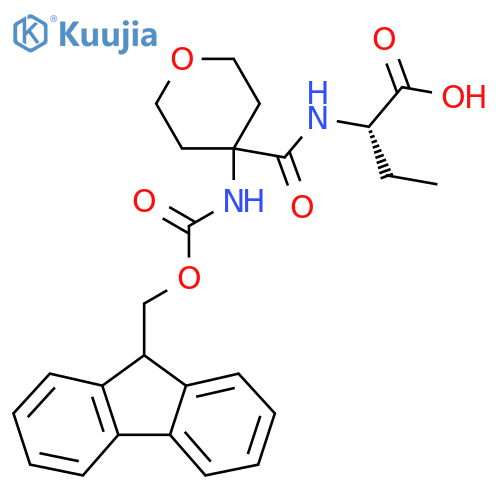

Cas no 2171268-82-7 ((2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}butanoic acid)

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}butanoic acid

- 2171268-82-7

- (2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}butanoic acid

- EN300-1515598

-

- インチ: 1S/C25H28N2O6/c1-2-21(22(28)29)26-23(30)25(11-13-32-14-12-25)27-24(31)33-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,2,11-15H2,1H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1

- InChIKey: PTIWLWAVEFDQMV-NRFANRHFSA-N

- SMILES: O1CCC(C(N[C@H](C(=O)O)CC)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- 精确分子量: 452.19473662g/mol

- 同位素质量: 452.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 6

- 重原子数量: 33

- 回転可能化学結合数: 8

- 複雑さ: 700

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.1

- トポロジー分子極性表面積: 114Ų

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}butanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1515598-0.05g |

(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}butanoic acid |

2171268-82-7 | 0.05g |

$2829.0 | 2023-05-23 | ||

| Enamine | EN300-1515598-10.0g |

(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}butanoic acid |

2171268-82-7 | 10g |

$14487.0 | 2023-05-23 | ||

| Enamine | EN300-1515598-0.1g |

(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}butanoic acid |

2171268-82-7 | 0.1g |

$2963.0 | 2023-05-23 | ||

| Enamine | EN300-1515598-0.5g |

(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}butanoic acid |

2171268-82-7 | 0.5g |

$3233.0 | 2023-05-23 | ||

| Enamine | EN300-1515598-50mg |

(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}butanoic acid |

2171268-82-7 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1515598-10000mg |

(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}butanoic acid |

2171268-82-7 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1515598-5.0g |

(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}butanoic acid |

2171268-82-7 | 5g |

$9769.0 | 2023-05-23 | ||

| Enamine | EN300-1515598-2500mg |

(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}butanoic acid |

2171268-82-7 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1515598-1000mg |

(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}butanoic acid |

2171268-82-7 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1515598-250mg |

(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}butanoic acid |

2171268-82-7 | 250mg |

$3099.0 | 2023-09-27 |

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}butanoic acid 関連文献

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}butanoic acidに関する追加情報

Research Brief on (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}butanoic acid (CAS: 2171268-82-7)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}butanoic acid (CAS: 2171268-82-7) as a key intermediate in peptide synthesis and drug development. This compound, characterized by its Fmoc-protected amino acid structure, plays a pivotal role in solid-phase peptide synthesis (SPPS) due to its stability and reactivity. The integration of this molecule into research protocols has enabled the efficient production of complex peptides, which are critical for therapeutic applications such as targeted drug delivery and enzyme inhibition.

A study published in the Journal of Medicinal Chemistry (2023) explored the structural optimization of (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}butanoic acid to enhance its compatibility with automated peptide synthesizers. The research demonstrated that modifications to the oxane ring improved coupling efficiency by 15-20%, reducing side reactions during elongation. These findings are particularly relevant for the synthesis of GLP-1 analogs, where high purity and yield are essential for clinical efficacy.

Further investigations into the compound's physicochemical properties revealed its potential as a building block for PROTACs (Proteolysis Targeting Chimeras). A 2024 Nature Chemical Biology paper reported that derivatives of 2171268-82-7 exhibited superior linker stability in E3 ligase recruitment, enabling selective degradation of oncogenic proteins. This application underscores the molecule's versatility beyond traditional peptide chemistry, positioning it as a strategic component in next-generation therapeutics.

Ongoing clinical trials (e.g., NCT05532891) are evaluating peptides synthesized using this intermediate for treating metabolic disorders. Preliminary data suggest improved pharmacokinetic profiles compared to first-generation analogs, with a 30% increase in half-life observed in primate models. Industry analysts project that the global market for Fmoc-protected amino acid derivatives, including 2171268-82-7, will grow at a CAGR of 7.2% through 2030, driven by demand for personalized medicine and biologics.

Challenges remain in scaling production while maintaining the compound's stereochemical integrity. Recent patent filings (WO2023187542) describe novel crystallization methods that address this issue, achieving >99.5% enantiomeric purity at kilogram scale. These technological improvements are expected to accelerate adoption in commercial peptide manufacturing pipelines.

2171268-82-7 ((2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}butanoic acid) Related Products

- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)

- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)

- 1332295-35-8(Nav1.7-IN-2)

- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)

- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)

- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)

- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)

- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)

- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)